molecular formula C8H5F2NO B1301625 3-(Difluoromethoxy)benzonitrile CAS No. 97582-88-2

3-(Difluoromethoxy)benzonitrile

Cat. No.: B1301625
CAS No.: 97582-88-2
M. Wt: 169.13 g/mol
InChI Key: JCBOPIBHZFBHQW-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C₈H₅F₂NO It is characterized by the presence of a difluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Difluoromethoxy)benzonitrile can be synthesized through several methods. One common route involves the reaction of 3-cyanophenol with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by the difluoromethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-(Difluoromethoxy)benzylamine.

    Oxidation: 3-(Difluoromethoxy)benzoic acid.

Scientific Research Applications

3-(Difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)benzonitrile exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The difluoromethoxy group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

    3-(Trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group.

    3-(Methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.

Uniqueness: 3-(Difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

3-(Difluoromethoxy)benzonitrile is an organic compound characterized by a benzonitrile core with a difluoromethoxy substituent. This unique structural feature enhances its reactivity and stability, making it a subject of interest in medicinal chemistry and material science. Despite its potential, detailed studies on its biological activity remain limited. This article reviews the available literature, synthesizes relevant findings, and discusses potential applications based on the compound’s structure and properties.

  • Molecular Formula : C8H6F2N
  • Molecular Weight : 169.13 g/mol
  • Density : Data not specified in the sources.

The difluoromethoxy group significantly influences the electronic distribution within the molecule, potentially enhancing its interactions with biological targets.

Synthesis

This compound can be synthesized through various methods. A common synthetic route involves the reaction of 3-cyanophenol with difluoromethyl ether in the presence of a base, allowing for the substitution of the hydroxyl group by the difluoromethoxy group under mild conditions. This method is advantageous for maintaining high yields and purity of the product.

Biological Activity

While specific studies on this compound's biological activity are scarce, its structural characteristics suggest several potential interactions within biological systems:

  • Pharmacological Potential : Compounds with a nitrile group are often found in pharmaceuticals, serving as pharmacophores that may interact with enzymes or receptors. The presence of the difluoromethoxy group may enhance bioavailability and metabolic stability.
  • Cytochrome P450 Inhibition : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP1A2. This inhibition could lead to altered metabolism of co-administered drugs, emphasizing the need for further pharmacokinetic studies.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrileInhibitor of CYP1A2
3-CyanophenolPrecursor for various nitrile derivatives
DifluoromethylbenzeneEnhanced lipophilicity and reactivity

Research Insights

  • Reactivity Studies : The difluoromethoxy moiety can modulate lipophilicity and permeability, affecting how compounds interact with biological membranes. For instance, difluoromethyl benzene derivatives have shown improved absorption characteristics compared to their non-fluorinated counterparts .
  • Potential Applications : Given its structural features, this compound could serve as an intermediate for synthesizing more complex molecules with targeted biological activities. Its application in drug discovery is promising, especially for developing agents targeting specific pathways in cancer or inflammatory diseases.

Properties

IUPAC Name

3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBOPIBHZFBHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371747
Record name 3-(Difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97582-88-2
Record name 3-(Difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.95 g of 3-(difluoromethoxy)benzaldehyde oxime in 50 ml of dry tetrahydrofuran was treated with 4.30 g of N,N-carbonyldiimidazole. After the effervescence had subsided, the reaction solution was allowed to stand overnight, then concentrated in vacuo. The residue was taken up in 75 ml of water and the pH adjusted to 4 with hydrochloric acid. The nitrile was extracted into ether, dried over sodium sulfate and concentrated, giving a yellow oil which upon distillation gave 2.45 g of the desired compound as a colorless oil, bp 73°-75° C./0.3 mm.
Name
3-(difluoromethoxy)benzaldehyde oxime
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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